Oxime vs. Hydrazone Stability: A Key Determinant for Conjugate Integrity
Aminooxy-based linkers like Boc-Aminooxy-PEG4-CH2-Boc form oxime bonds, which exhibit superior hydrolytic stability compared to hydrazones formed by hydrazide-based linkers. This increased stability is crucial for maintaining conjugate integrity in biological systems [1]. While both linkages can be formed, oximes are significantly more stable at physiological pH [1].
| Evidence Dimension | Hydrolytic stability of conjugated bond |
|---|---|
| Target Compound Data | Oxime bond: High stability at physiological pH |
| Comparator Or Baseline | Hydrazone bond: Susceptible to hydrolysis |
| Quantified Difference | Oxime is 'much more stable' [1] |
| Conditions | Physiological pH (approx. 7.4) |
Why This Matters
The higher stability of the oxime bond minimizes premature payload release, a critical factor for the efficacy and safety of ADCs and PROTACs.
- [1] Aminooxy-Amino Acid Derivatives. IRIS Biotech GmbH, 2021. View Source
